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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing various animal

models to investigate the renal effects of canagliflozin, a sodium-glucose cotransporter 2

(SGLT2) inhibitor. The information compiled herein is intended to guide researchers in

designing and executing preclinical studies to elucidate the mechanisms of action and

therapeutic potential of canagliflozin in the context of kidney physiology and disease.

Introduction to Canagliflozin's Renal Effects
Canagliflozin is an oral antihyperglycemic agent that primarily works by inhibiting SGLT2 in the

proximal renal tubules, leading to increased urinary glucose excretion.[1] Beyond its glucose-

lowering effects, canagliflozin has demonstrated significant renoprotective benefits in both

clinical and preclinical settings.[2] Animal models are indispensable tools for dissecting the

complex mechanisms underlying these renal effects, which are thought to involve

hemodynamic, metabolic, and anti-inflammatory pathways.

Recommended Animal Models
Several well-established animal models are suitable for studying the diverse renal effects of

canagliflozin. The choice of model depends on the specific research question, such as

investigating effects on diabetic nephropathy, hypertension-induced kidney damage, or acute

kidney injury.
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Animal Model Strain
Key Characteristics &
Research Applications

Diabetic Nephropathy db/db Mice

Genetically diabetic and

obese, developing progressive

kidney disease with

albuminuria and mesangial

expansion. Ideal for studying

the long-term effects of

canagliflozin on diabetic kidney

disease.[3][4]

Streptozotocin (STZ)-induced

Diabetic Rats

Chemically induced model of

type 1 diabetes that develops

features of diabetic

nephropathy. Useful for

investigating the glucose-

independent renal effects of

canagliflozin.[5]

Salt-Sensitive Hypertension Dahl Salt-Sensitive (DSS) Rats

Develop hypertension and

subsequent renal damage

when fed a high-salt diet. This

model is valuable for

assessing the impact of

canagliflozin on blood pressure

and hypertensive nephropathy.

[6][7][8]

Acute Kidney Injury (AKI)
Ischemia-Reperfusion (I/R)

Injury in Rats

Surgical induction of renal

ischemia followed by

reperfusion mimics clinical

scenarios of AKI. This model

allows for the investigation of

canagliflozin's protective

effects against acute renal

insults.[9][10]
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Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the

renal effects of canagliflozin in various animal models.

Effects on a Model of Diabetic Nephropathy (db/db Mice)
Parameter Treatment Group Result Reference

Urinary Albumin

Excretion (µ g/24h )

db/db mice +

Canagliflozin (low

dose: 0.01 mg/kg/day)

Significantly reduced

compared to

untreated db/db mice

after 8 weeks.

[3]

db/db mice +

Canagliflozin (high

dose: 3.0 mg/kg/day)

Significantly reduced

compared to

untreated db/db mice

after 8 weeks.

[3]

Mesangial Expansion

(% PAS-positive area)

db/db mice +

Canagliflozin (low

dose: 0.01 mg/kg/day)

Significantly reduced

compared to

untreated db/db mice

after 8 weeks.

[3]

Serum Creatinine

(µmol/L)

db/db mice +

Canagliflozin (low

dose: 15 mg/kg/day)

Significantly lower

than untreated DKD

mice.

[4]

db/db mice +

Canagliflozin (high

dose: 30 mg/kg/day)

Significantly lower

than untreated DKD

mice.

[4]

Urinary Albumin-to-

Creatinine Ratio

(UACR)

db/db mice +

Canagliflozin (low

dose: 15 mg/kg/day)

Significantly lower

than untreated DKD

mice.

[4]

db/db mice +

Canagliflozin (high

dose: 30 mg/kg/day)

Significantly lower

than untreated DKD

mice.

[4]
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Effects on a Model of Salt-Sensitive Hypertension (Dahl
Salt-Sensitive Rats)

Parameter Treatment Group Result Reference

Systolic Blood

Pressure (mmHg)

HSD + Canagliflozin

(30 mg/kg/day)

Significantly reduced

compared to HSD

group at 12 weeks.

[7]

Serum Creatinine

(µmol/L)

HSD + Canagliflozin

(30 mg/kg/day)

Significantly reduced

compared to HSD

group.

[8]

24-hour Urinary

Albumin Excretion

(mg/24h)

HSD + Canagliflozin

(30 mg/kg/day)

Significantly reduced

compared to HSD

group.

[8]

Effects on a Model of Acute Kidney Injury (Ischemia-
Reperfusion in Rats)

Parameter Treatment Group Result Reference

Serum Creatinine

(mg/dL)

I/R + Canagliflozin

(200 mg/kg)

Significantly reduced

(by 56.39%)

compared to I/R

group.

[9][11]

Inulin Clearance

(mL/min)

I/R + Canagliflozin

(200 mg/kg)

Markedly enhanced

compared to I/R

group.

[11]

Renal Blood Flow
I/R + Canagliflozin

(200 mg/kg)

Significantly increased

(by 78.4%) compared

to I/R group.

[9]

Renal Vascular

Resistance

I/R + Canagliflozin

(200 mg/kg)

Significantly reduced

(by 76.5%) compared

to I/R group.

[9]
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Experimental Protocols
Diabetic Nephropathy Model: db/db Mice
Objective: To evaluate the long-term effects of canagliflozin on the progression of diabetic

nephropathy.

Materials:

Male db/db mice and their lean db/m littermates (control).

Canagliflozin.

Vehicle (e.g., 0.5% hydroxypropyl methylcellulose).

Metabolic cages for urine collection.

Assay kits for urinary albumin and creatinine.

Histology equipment and reagents (e.g., Periodic acid-Schiff stain).

Protocol:

Acclimatize 8-week-old male db/db and db/m mice for at least one week.

Divide db/db mice into treatment groups (e.g., vehicle, low-dose canagliflozin [e.g., 0.01-15

mg/kg/day], high-dose canagliflozin [e.g., 3-30 mg/kg/day]).[3][4]

Administer canagliflozin or vehicle daily via oral gavage for a period of 8-12 weeks.[3][4]

Monitor body weight and blood glucose levels regularly.

At specified time points (e.g., 4 and 8 weeks), place mice in metabolic cages for 24-hour

urine collection to measure urinary albumin and creatinine.[3]

At the end of the treatment period, euthanize the mice and collect blood for serum creatinine

analysis.

Harvest kidneys for histological analysis (e.g., PAS staining to assess mesangial expansion).
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Salt-Sensitive Hypertension Model: Dahl Salt-Sensitive
(DSS) Rats
Objective: To assess the effects of canagliflozin on hypertension and associated renal injury.

Materials:

Male Dahl Salt-Sensitive (DSS) rats.

High-salt diet (e.g., 8% NaCl) and normal salt diet.

Canagliflozin.

Vehicle (e.g., 0.5% hydroxypropyl methylcellulose).

Blood pressure monitoring system (e.g., tail-cuff method).

Metabolic cages.

Assay kits for serum creatinine and urinary albumin.

Protocol:

Acclimatize 6-week-old male DSS rats for one week.

Divide rats into experimental groups: Normal Salt Diet (NSD), High-Salt Diet (HSD) +

Vehicle, and HSD + Canagliflozin (e.g., 30 mg/kg/day).[7][8]

Provide the respective diets and daily oral gavage of canagliflozin or vehicle for 12 weeks.

[7][8]

Measure systolic blood pressure weekly using the tail-cuff method.[7]

Towards the end of the study, house rats in metabolic cages for 24-hour urine collection to

determine urinary albumin excretion.[12]

At the end of the 12-week period, collect blood samples for serum creatinine measurement.
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Harvest kidneys for histological and molecular analyses.

Acute Kidney Injury Model: Ischemia-Reperfusion (I/R)
in Rats
Objective: To investigate the protective effects of canagliflozin against acute kidney injury.

Materials:

Male Wistar rats (250-300g).[9]

Canagliflozin.

Vehicle.

Anesthetics (e.g., ketamine/xylazine).

Surgical instruments, including microvascular clamps.

Assay kits for serum creatinine and inulin.

Protocol:

Randomize rats into four groups: SHAM, I/R, Canagliflozin + I/R, and Canagliflozin alone.

[9]

Administer canagliflozin (e.g., 200 mg/kg) or vehicle by oral gavage daily for 5 days prior to

surgery to the respective groups.[9][10]

On day 5, anesthetize the rats.

For the I/R and Canagliflozin + I/R groups, induce bilateral renal ischemia by clamping the

renal pedicles for 30 minutes, followed by reperfusion.[9][10]

For the SHAM group, perform a sham surgery without clamping the renal pedicles.

After 48 hours of reperfusion, collect blood to measure serum creatinine.
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Assess glomerular filtration rate (GFR) via inulin clearance.

Euthanize the animals and harvest the kidneys for histological and molecular analysis.

Key Signaling Pathways and Visualizations
Canagliflozin exerts its renal effects through multiple signaling pathways. The following

diagrams, generated using Graphviz (DOT language), illustrate some of the key mechanisms.
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Caption: Canagliflozin inhibits SGLT2 and, to a lesser extent, SGLT1, reducing glucose

reabsorption.

Tubuloglomerular Feedback (TGF) Mechanism
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Hyperglycemia Canagliflozin Treatment
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Caption: Canagliflozin's effect on tubuloglomerular feedback, reducing hyperfiltration.

Nrf2-Mediated Antioxidant Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b192856?utm_src=pdf-body-img
https://www.benchchem.com/product/b192856?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Canagliflozin

AMPK Activation

Nrf2 Activation

Antioxidant Response
Element (ARE)

Binds to

Increased Expression of
Antioxidant Enzymes

(e.g., HO-1, SOD)

Reduced Renal
Oxidative Stress

Renal Protection

Click to download full resolution via product page

Caption: Canagliflozin activates the Nrf2 antioxidant pathway, conferring renal protection.

Conclusion
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The animal models and protocols outlined in this document provide a robust framework for

investigating the renal effects of canagliflozin. By leveraging these models, researchers can

further elucidate the intricate mechanisms of canagliflozin's renoprotective actions, paving the

way for optimized therapeutic strategies for patients with kidney disease. The provided

quantitative data serves as a valuable reference for experimental design and interpretation of

results. The visualized signaling pathways offer a conceptual foundation for hypothesis-driven

research into the molecular underpinnings of canagliflozin's beneficial effects on the kidney.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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